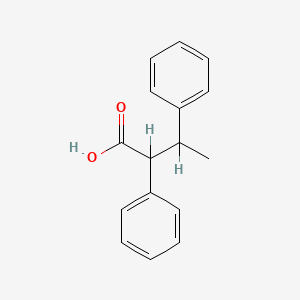

2,3-Diphenyl-butyric acid

Description

Contextualization within Advanced Organic Synthesis

In the sophisticated field of advanced organic synthesis, the precise control of molecular architecture is paramount. The synthesis of complex target molecules, such as pharmaceuticals and natural products, often demands the assembly of molecular fragments with specific three-dimensional arrangements. 2,3-Diphenyl-butyric acid, with its diarylbutanoic acid scaffold, fits within this context as a versatile intermediate. The presence of two phenyl groups and a carboxylic acid moiety offers multiple points for chemical modification, allowing for its incorporation into larger, more complex structures. The diastereomers of related compounds, such as 4-benzoyl-2,3-diphenylbutyric acids, have been studied to understand their configurations, highlighting the importance of stereochemistry in this class of molecules. acs.org

The development of methods for the stereoselective synthesis of such compounds is a key area of research. thieme.de Techniques in asymmetric catalysis, which aim to produce a single enantiomer of a chiral product, are crucial for accessing enantiomerically pure forms of molecules like this compound. The principles of stereoselective synthesis, including the use of chiral auxiliaries, chiral catalysts, and resolution techniques, are all relevant to the production and application of this compound. ethz.ch

Significance as a Chiral Building Block in Chemical Synthesis

A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material or intermediate in the synthesis of more complex chiral molecules. rsc.org this compound exemplifies such a building block due to its defined stereochemistry. The specific spatial arrangement of its phenyl and methyl groups provides a rigid and predictable framework that can be used to induce chirality in subsequent reaction steps.

The utility of chiral carboxylic acids as building blocks is well-established in medicinal chemistry and materials science. researchgate.net For instance, derivatives of similar structures, like 3,4-diphenylbutanoic acid, are recognized as versatile building blocks in asymmetric synthesis, particularly for creating chiral centers in β-amino acids and peptidomimetics. vulcanchem.com The enantiomers of this compound, such as (2S,3S)-2,3-diphenylbutanoic acid, can serve as precursors to a variety of optically active compounds. nih.gov The ability to synthesize specific stereoisomers of this acid is therefore of high importance for accessing target molecules with desired biological activities or material properties. rsc.org

Overview of Current Research Trajectories and Challenges

Current research involving chiral carboxylic acids like this compound is largely focused on the development of efficient and highly selective synthetic methods. A significant challenge lies in the catalytic asymmetric synthesis of these molecules, where the goal is to produce a single desired stereoisomer in high yield and enantiomeric excess. pharmtech.com

Key Research Trajectories:

Development of Novel Catalytic Systems: Researchers are actively exploring new catalysts, including those based on transition metals and organocatalysts, for the asymmetric synthesis of chiral carboxylic acids. frontiersin.orgbeilstein-journals.org The aim is to find catalysts that are not only highly selective but also robust, reusable, and environmentally benign.

Asymmetric Hydrogenation: A prominent strategy for synthesizing chiral α-substituted carboxylic acids is the asymmetric hydrogenation of α,β-unsaturated precursors. researchgate.net Research is ongoing to develop more efficient and earth-abundant metal catalysts for these transformations.

Direct Carboxylation: The direct incorporation of carbon dioxide (CO2) into organic molecules to form carboxylic acids is a highly desirable but challenging green chemistry approach. researchgate.net Developing catalytic systems that can achieve asymmetric carboxylation to produce chiral acids like this compound is a major research goal.

Challenges:

Stereocontrol: Achieving high levels of both diastereoselectivity and enantioselectivity in the synthesis of molecules with multiple stereocenters, such as this compound, remains a significant hurdle. nih.gov The development of methods that can reliably control the configuration of all stereocenters is crucial.

Substrate Scope: Many existing catalytic methods for asymmetric synthesis are limited to a narrow range of substrates. A key challenge is to develop more general methods that can be applied to a wide variety of starting materials to produce a diverse array of chiral carboxylic acids.

Catalyst Efficiency and Cost: The catalysts used in asymmetric synthesis can be expensive and may have limited stability or turnover numbers. A continuous challenge is the development of more cost-effective and efficient catalysts to make these synthetic routes more practical for large-scale applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

2,3-diphenylbutanoic acid |

InChI |

InChI=1S/C16H16O2/c1-12(13-8-4-2-5-9-13)15(16(17)18)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18) |

InChI Key |

MCGRLJUUNBDQTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diphenyl Butyric Acid and Its Stereoisomers

Classical Synthetic Approaches to Diphenylbutyric Acid Systems

Traditional methods for synthesizing diphenylbutyric acid systems have relied on established organic reactions, providing foundational routes to these structures.

Reductive Methodologies (e.g., Clemmensen Reduction of Precursors)

The Clemmensen reduction is a valuable method for converting keto-carboxylic acids to their corresponding alkanoic acids. In the context of phenylbutyric acid synthesis, this reaction is used to reduce a carbonyl group to a methylene (B1212753) group. For instance, β-benzoylpropionic acid can be reduced using amalgamated zinc and hydrochloric acid to yield γ-phenylbutyric acid. orgsyn.org The process typically involves refluxing the keto acid with amalgamated zinc in the presence of an acid. orgsyn.orgmdpi.com The use of toluene (B28343) as a solvent in the Clemmensen reduction of β-benzoylpropionic acid and similar compounds has been documented. orgsyn.org This method has been applied to the synthesis of various phenylbutyric acid derivatives. mdpi.compharmdbm.comdss.go.thresearchgate.net

A typical procedure involves preparing amalgamated zinc by treating mossy zinc with mercuric chloride. orgsyn.org The keto-acid precursor is then added along with hydrochloric acid and a solvent like toluene, and the mixture is refluxed for an extended period. orgsyn.org Yields for such reductions can be high, with reports of 82-89% for the conversion of β-benzoylpropionic acid to γ-phenylbutyric acid. orgsyn.org

Grignard Reagent Applications in Related Carboxylic Acid Synthesis

Grignard reagents are fundamental in the formation of carbon-carbon bonds and have been utilized in the synthesis of carboxylic acids. The carbonation of a Grignard reagent, formed from an appropriate alkyl or aryl halide, is a direct route to a carboxylic acid. For example, γ-phenylpropylmagnesium bromide can be carbonated to produce γ-phenylbutyric acid. orgsyn.org Another approach involves the reaction of a Grignard reagent with a precursor containing a carbonyl group. aroonchande.com For instance, benzyl (B1604629) magnesium chloride has been used in the synthesis of phenylbutyric acid, although with a modest yield of 16.1%. justia.comgoogle.com

The synthesis of 3,4-diphenylbutyric acid has been achieved through the reaction of benzylmagnesium chloride with 3-O-cinnamoyl-1,2:5,6-di-O-cyclohexylidene-d-glucose, resulting in the levorotatory form of the acid with a 62% synthetic yield. oup.com Grignard reagents can be prepared by reacting magnesium turnings with an aryl bromide in a suitable solvent like diethyl ether. researchgate.net The versatility of Grignard reagents allows for their application in various synthetic strategies leading to phenylbutyric acid derivatives. google.com

Dehydration Routes to 2,3-Diphenyl-1,3-Butadiene Precursors

The synthesis of 2,3-diphenyl-1,3-butadiene, a potential precursor for subsequent reactions to form substituted butyric acid systems, can be achieved through dehydration reactions. A conventional method involves the dehydration of meso-2,3-diphenyl-2,3-butanediol using acidic reagents. orgsyn.org Reagents such as acetic anhydride, acetyl bromide, sulfanilic acid, and potassium hydrogen sulfate (B86663) have been employed for this purpose. orgsyn.org

Another approach involves the dehydration of an intermediate endoperoxide, which is formed from the oxidation of a 1,3-diene precursor. acs.orgnih.gov For example, the oxidation of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) with singlet oxygen yields an endoperoxide, which can then be dehydrated to form a furan (B31954) derivative. acs.orgnih.gov While this specific example leads to a furan, the underlying principle of forming a diene precursor via dehydration is relevant. The dehydration of diols can also be accomplished using phosphoryl chloride in pyridine (B92270) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). akjournals.com

Arndt-Eistert Reaction in Phenylbutyrate Derivative Synthesis

The Arndt-Eistert reaction provides a method for the homologation of carboxylic acids, extending the carbon chain by one methylene group. libretexts.org This reaction sequence involves the conversion of a carboxylic acid to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. libretexts.org Subsequent rearrangement of the diazoketone, often catalyzed by silver oxide, in the presence of a nucleophile like water, yields the homologous carboxylic acid. justia.comgoogle.comlibretexts.orggoogleapis.comgoogle.comjustia.com

This methodology has been historically used for the preparation of phenylbutyrate derivatives. googleapis.comgoogle.comjustia.com For example, the synthesis of β-phenylbutyric acid has been accomplished using this reaction. googleapis.comgoogle.comjustia.com A key feature of the Arndt-Eistert synthesis is that the Wolff rearrangement step generally proceeds with retention of the stereochemistry at the migrating chiral center. libretexts.org Due to the hazardous nature of diazomethane, safer alternative reagents have been developed. libretexts.org

Asymmetric Synthesis Strategies for Enantiomerically Pure 2,3-Diphenyl-butyric Acid

The synthesis of specific stereoisomers of this compound requires asymmetric strategies to control the formation of chiral centers.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools for controlling stereochemistry during the synthesis of chiral molecules. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed.

One common approach involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-acyl oxazolidinone can be prepared by attaching a carboxylic acid, such as S-(+)-3-phenylbutyric acid, to a chiral auxiliary derived from an amino acid like D-phenylalanine. renyi.hu The resulting N-acyl oxazolidinone can then be converted to a boron enolate, which undergoes stereoselective reactions like bromination. renyi.hu Subsequent displacement of the bromide allows for the introduction of other functional groups with high stereoselectivity. renyi.hu This methodology has been successfully applied to the asymmetric synthesis of all four isomers of β-methylphenylalanine, where the stereochemistry at the β-center was determined by the choice of starting material, either (+)- or (−)-3-phenylbutyric acid. researchgate.net

The use of chiral auxiliaries has been extensively developed for a variety of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net The auxiliary is typically recovered after the desired bond formation is complete. researchgate.net

| Reagent/Method | Precursor | Product | Yield | Reference |

| Clemmensen Reduction | β-Benzoylpropionic acid | γ-Phenylbutyric acid | 82-89% | orgsyn.org |

| Grignard Reaction | Benzyl magnesium chloride | Phenylbutyric acid | 16.1% | justia.comgoogle.com |

| Grignard Reaction | Benzylmagnesium chloride & 3-O-cinnamoyl-1,2:5,6-di-O-cyclohexylidene-d-glucose | (-)-3,4-Diphenylbutyric acid | 62% | oup.com |

| Dehydration | meso-2,3-Diphenyl-2,3-butanediol | 2,3-Diphenyl-1,3-butadiene | - | orgsyn.org |

| Arndt-Eistert Reaction | Phenylacetic acid derivative | Phenylbutyric acid derivative | - | googleapis.comgoogle.comjustia.com |

| Chiral Auxiliary Synthesis | S-(+)-3-Phenylbutyric acid & D-phenylalanine-derived auxiliary | Diastereomeric azide (B81097) intermediate | High stereoselectivity | renyi.hu |

Application of Oxazolidinone Derivatives

Chiral oxazolidinones, often referred to as Evans auxiliaries, are powerful tools in asymmetric synthesis. researchgate.netnih.govwikipedia.org These auxiliaries can be attached to a prochiral substrate, directing subsequent reactions to occur from a specific face of the molecule. researchgate.netwikipedia.org In the context of synthesizing this compound, an N-acyl oxazolidinone derivative can be subjected to diastereoselective alkylation or other C-C bond-forming reactions. The steric hindrance provided by the substituent on the chiral oxazolidinone ring dictates the approach of the incoming electrophile, leading to a high degree of stereocontrol. researchgate.net After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the target carboxylic acid. clockss.org

Utilization of Glycine (B1666218) Schiff Base-Nickel(II) Complexes

Chiral nickel(II) complexes of glycine Schiff bases have proven to be effective for the asymmetric synthesis of a variety of α-amino acids. acs.orgresearchgate.netrsc.org This methodology can be adapted for the synthesis of β-amino acids and their derivatives. The general approach involves the alkylation of a chiral Ni(II) complex derived from a Schiff base of glycine and a chiral ligand. rsc.orgnih.gov The stereochemical outcome of the alkylation is controlled by the chiral ligand, which creates a specific steric environment around the reaction center. rsc.orgbeilstein-journals.org For the synthesis of this compound, a suitable electrophile would be introduced to the pre-formed chiral nickel glycinate (B8599266) complex. Subsequent hydrolysis of the resulting complex yields the desired amino acid derivative. acs.orgnih.gov

Role of α,α-Diphenyl β-Amino Alcohols

Chiral α,α-diphenyl β-amino alcohols can serve as effective chiral auxiliaries in asymmetric synthesis. rsc.org These compounds can be used to prepare chiral reagents for reductions or can be incorporated into substrates to direct subsequent transformations. rsc.orgresearchgate.net For instance, a reagent prepared from borane (B79455) and a chiral α,α-diphenyl β-amino alcohol can be used for the enantioselective reduction of a suitable unsaturated precursor to this compound. rsc.org The stereochemistry of the final product is dictated by the chirality of the amino alcohol used. rsc.orgresearchgate.net

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This approach is often more atom-economical and efficient than diastereoselective methods.

Enantioselective Hydrogenation of Unsaturated Precursors

The enantioselective hydrogenation of α,β-unsaturated carboxylic acids is a powerful method for producing chiral carboxylic acids. nih.govrsc.org In this approach, an unsaturated precursor, such as (E)-2,3-diphenylpropenoic acid, is hydrogenated using a chiral catalyst. oup.comresearchgate.net Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, with chiral phosphine (B1218219) ligands are commonly employed. nih.govpnas.orgajchem-b.com The choice of metal and ligand is crucial for achieving high enantioselectivity. nih.govrsc.org For example, cobalt-catalyzed asymmetric hydrogenation has also been shown to be highly effective for a range of α,β-unsaturated carboxylic acids, achieving high yields and enantioselectivities. nih.gov The reaction conditions, including pressure, temperature, and solvent, are optimized to maximize the enantiomeric excess (ee) of the desired this compound stereoisomer. nih.gov

Table 1: Examples of Enantioselective Hydrogenation of (E)-2,3-diphenylpropenoic Acid Precursors

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Cobalt/Ph-BPE | (E)-2,3-diphenylacrylic acid | 94% | 70% | nih.gov |

| Pd/TiO₂ with cinchonidine | (E)-2,3-diphenyl-2-propenoic acid | Varies with Pd dispersion | - | oup.com |

| Cinchona-modified Pd/Al₂O₃ | (E)-2,3-diphenylpropenoic acids | Inversion of enantioselectivity observed | - | researchgate.net |

| Ru(OAc)₂/(R)-O-SDP | Keto acid precursor | 99% | 94% | researchgate.net |

Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a versatile tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, an asymmetric cross-coupling approach could involve the reaction of a suitable organometallic reagent with an electrophile in the presence of a chiral palladium catalyst. nih.govacs.org For instance, an enantioconvergent nickel-catalyzed cross-coupling of racemic α-haloglycine derivatives with alkylzinc reagents has been developed for the synthesis of unnatural α-amino acids, a strategy that could be adapted. organic-chemistry.org The stereochemical outcome is controlled by the chiral ligand coordinated to the palladium center. acs.org

Asymmetric Addition Reactions (e.g., Conjugate Additions)

Asymmetric conjugate addition reactions are a powerful method for the stereoselective formation of C-C bonds. nih.govacs.org This approach involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. nih.govokayama-u.ac.jpd-nb.info To synthesize a stereoisomer of this compound, a phenyl nucleophile could be added to a chiral acrylate (B77674) derivative, or a chiral enolate equivalent could be added to a β-phenyl-α,β-unsaturated ester. hilarispublisher.comfrontiersin.orgbeilstein-journals.org The use of chiral lithium amides as traceless auxiliaries has been shown to be effective in the direct enantioselective Michael addition of carboxylic acids. acs.orgacs.org The stereochemistry of the newly formed stereocenter is controlled by the chiral catalyst or auxiliary employed. mdpi.com

Asymmetric Epoxidation Approaches

Asymmetric epoxidation is a powerful strategy for establishing stereocenters. The Sharpless asymmetric epoxidation, for instance, is a well-known method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org This reaction utilizes a catalyst system typically composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate to deliver an oxygen atom from an oxidizing agent like tert-butyl hydroperoxide to one face of the double bond. wikipedia.org The resulting chiral epoxyalcohols are versatile intermediates that can be converted into a variety of other functional groups, including those necessary for the synthesis of chiral acids. wikipedia.org

For substrates that are not allylic alcohols, other epoxidation methods have been developed. For example, peptide-based catalysts have been explored for the asymmetric epoxidation of olefins. nih.gov These catalysts can be designed to operate through an electrophilic mechanism, offering an alternative to the nucleophilic epoxidation of enones seen in reactions like the Juliá-Colonna epoxidation. nih.gov The synthesis of specific stereoisomers of ethyl 2,3-diphenylglycidate, a related epoxide, has been achieved through the direct epoxidation of the corresponding α,β-unsaturated esters using reagents like m-chloroperbenzoic acid. researchgate.net

Enzymatic Resolution and Biocatalysis

Enzymatic methods offer a highly selective means of obtaining enantiomerically pure compounds. These biocatalytic approaches often involve the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Lipases are a class of enzymes widely used in the kinetic resolution of racemic esters due to their stereoselectivity. mdpi.comnih.gov In this process, a racemic ester of this compound can be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme will preferentially hydrolyze one enantiomer of the ester, leading to the formation of the corresponding enantiomerically enriched carboxylic acid and leaving the unreacted ester enriched in the opposite enantiomer.

For instance, the lipase from Candida antarctica (often immobilized as Novozym 435) has been shown to be effective in the kinetic resolution of various esters. d-nb.infod-nb.info The efficiency of these resolutions can be influenced by various factors, including the solvent, temperature, and the nature of the acyl group. mdpi.comacs.org The addition of cyclodextrins has been reported to enhance the conversion rates in the lipase-catalyzed hydrolysis of related phenylalkanoic acid esters. acs.orggoogle.com

Table 1: Lipase-Mediated Kinetic Resolution of Racemic Esters

| Enzyme | Substrate | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase A | Racemic hexyl 2-phenylbutyrate | (S)-2-phenylbutyric acid | Addition of hydroxyethyl-β-cyclodextrin improved conversion and enantiomeric excess (ee ≥ 96%). | google.com |

| Candida antarctica Lipase B (Novozym 435) | Racemic alcohols (general) | Enantiomerically enriched esters and alcohols | Effective for kinetic resolution via transesterification. | d-nb.info |

| Lipase from Aspergillus oryzae | Racemic silyl-protected 1-phenylethanol | Enantiomerically enriched alcohol and silyl (B83357) ether | Demonstrated the best enantioselectivity among several tested lipases for this substrate. | d-nb.info |

| Lipase from Thermomyces lanuginosus | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | Protein engineering improved catalytic activity for this pregabalin (B1679071) intermediate. | mdpi.com |

Stereoselective enzymatic hydrolysis is a broader category that encompasses the use of various hydrolases, including lipases and acylases, to resolve racemates. acs.orgharvard.edu Acylase I, for example, exhibits high enantioselectivity in the hydrolysis of N-acyl-L-α-amino acids, allowing for the resolution of a wide array of unnatural and rarely occurring amino acids. harvard.edu While not directly applied to this compound in the provided context, the principle is transferable to the resolution of its derivatives.

The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity and yield. For example, in the hydrolysis of racemic 2-phenylbutyrate, lipases have been used to selectively produce (S)-2-phenylbutyric acid. google.com The reaction mechanism for lipase-catalyzed resolutions is often described by the Ping-Pong Bi-Bi model, which can sometimes be affected by product inhibition. acs.org

Lipase-Mediated Kinetic Resolution of Racemic Esters

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant for a molecule like this compound, which has two chiral centers.

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction, and controlling its diastereoselectivity is a key challenge. The stereochemical outcome of the alkylation of carboxylic acid enolates can be influenced by the substrate, base, solvent, and reaction temperature. acs.org For example, the diastereoselective alkylation of amides derived from gulonic acid has been described, yielding substituted products with high diastereoselectivity. nih.gov

In the context of synthesizing β-amino acids, the stereoselective alkylation of oxazolidinone derivatives has been employed to create α,β-disubstituted systems. hilarispublisher.com Similar strategies, involving the formation of a chiral enolate followed by reaction with an electrophile, could be envisioned for the synthesis of this compound derivatives. The use of chiral auxiliaries attached to the carboxylic acid can direct the approach of the alkylating agent, leading to the preferential formation of one diastereomer. ethz.ch

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. rsc.orgnih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be used to generate α-acyloxy carboxamides and α-acylamino carboxamides, respectively. rsc.orgorganic-chemistry.org

Stereochemical control in these reactions can be achieved by using chiral starting materials. nih.govorganic-chemistry.org For instance, a chiral carboxylic acid can be used in a Passerini reaction to induce diastereoselectivity in the final product. organic-chemistry.org The Ugi reaction can also be performed with retention of stereochemistry when using chiral α-amino acid-derived isocyanides. nih.gov These reactions provide a convergent and atom-economical pathway to highly functionalized molecules, and with careful design of the starting materials, can be used to control the stereochemistry of products like derivatives of this compound. mdpi.com

Stereochemical Aspects and Control in 2,3 Diphenyl Butyric Acid Systems

Isomeric Forms: Erythro and Threo Diastereomers

2,3-Diphenyl-butyric acid possesses two chiral centers at the C2 and C3 positions of the butyric acid chain. Consequently, the molecule can exist as two pairs of enantiomers, which are diastereomerically related. These diastereomers are designated by the prefixes erythro and threo. aakash.ac.in

The terms erythro and threo are used to describe the relative configuration of adjacent stereocenters. In a Fischer projection of the molecule, the erythro isomer is the one where identical or similar substituents are on the same side of the carbon backbone. aakash.ac.in Conversely, the threo isomer has these substituents on opposite sides. aakash.ac.in Each of these diastereomers (erythro and threo) is a racemic mixture, consisting of a pair of enantiomers ((+)- and (-)-erythro; (+)- and (-)-threo).

The distinction between these isomeric forms is crucial as they exhibit different physical properties, such as melting points, solubility, and spectroscopic characteristics. This differentiation is fundamental for their separation and for understanding their distinct chemical behavior. The synthesis and separation of diastereomers have been described for analogous compounds like 2-(4-biphenylyl)-3-oxybutyric acid, highlighting the importance of isolating these specific forms. nih.gov The conformational preferences of erythro and threo isomers can also differ significantly, influencing their reactivity. For instance, in related difluorinated compounds, the gauche interaction between vicinal fluorine atoms leads to distinct conformational preferences for the erythro and threo diastereomers.

Enantiomeric Purity and Chiral Resolution Techniques

Achieving enantiomeric purity is a critical step in the study and application of chiral molecules. The separation of enantiomers from a racemic mixture, a process known as resolution, is essential. libretexts.org Since enantiomers have identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity. libretexts.orglibretexts.org

Crystallization-Based Separation of Enantiomers

One of the most established and industrially viable methods for chiral resolution is through the formation of diastereomeric salts. nih.govchiralpedia.com This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities. libretexts.orgresearchgate.net This difference allows for their separation by fractional crystallization. nih.gov

The process typically involves the following steps:

Reaction of the racemic this compound with an enantiomerically pure chiral resolving agent (e.g., a chiral amine) to form a mixture of two diastereomeric salts. libretexts.org

Selective crystallization of the less soluble diastereomeric salt from a suitable solvent. libretexts.org

Separation of the crystals from the mother liquor, which is enriched in the more soluble diastereomeric salt.

Regeneration of the enantiomerically pure acid from the separated diastereomeric salt by treatment with a strong acid. libretexts.org

Research on the resolution of the structurally similar 2-phenylbutyric acid has demonstrated the effectiveness of this method. Chiral amino alcohols derived from amino acids like phenylglycine and phenylalanine have been successfully used as resolving agents, achieving high separation efficiencies. researchgate.net The choice of solvent is also critical, as it can influence the solubility of the diastereomeric salts and even, in some cases, determine which enantiomer crystallizes out. researchgate.net

Table 1: Resolution Efficiency of 2-Phenylbutyric Acid with Chiral Amino Alcohols This table is based on data for the related compound 2-phenylbutyric acid and illustrates the principles of crystallization-based resolution.

| Resolving Agent (Derived from) | Enantiomeric Excess (e.e.) of Precipitated Salt | Configuration of Acid | Yield (%) | Separation Efficiency (S) |

| Phenylglycine Derivative 1 | 80% | S | 54% | 0.86 |

| Phenylglycine Derivative 2 | 76% | S | 61% | 0.92 |

| Phenylalanine Derivative 1 | 67% | R | 57% | 0.76 |

Data adapted from a study on the resolution of 2-phenylbutyric acid. researchgate.net

Chromatographic Methods for Chiral Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful analytical and preparative tools for separating enantiomers. sygnaturediscovery.comshimadzu.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.comcsfarmacie.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chiralpedia.com The stability of these complexes differs for each enantiomer, causing one to be retained on the column longer than the other.

For 2-phenylbutyric acid, a close analog, chiral HPLC has been used to determine the enantiomeric ratios after resolution experiments. A study reported the use of a Regis Whelk-01 reverse-phase column with an eluent system of hexane (B92381)/isopropanol (B130326) and acetic acid to achieve separation of the (R)- and (S)-enantiomers. ucl.ac.uk Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used for the resolution of aryl-substituted carboxylic acids. vt.edu

Table 2: Example of Chiral HPLC Conditions for a Related Compound This table illustrates typical parameters for the chiral separation of a phenyl-substituted carboxylic acid.

| Parameter | Condition |

| Column | Regis Whelk-01 (reverse-phase) |

| Mobile Phase | 98:02 hexane / isopropanol with 0.1% acetic acid |

| Flow Rate | 1.5 mL/min |

| (S)-2-phenylbutyric acid Retention Time | 5.5 min |

| (R)-2-phenylbutyric acid Retention Time | 6.2 min |

Data adapted from a study on 2-phenylbutyric acid. ucl.ac.uk

Conformational Analysis and its Influence on Reactivity and Selectivity

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. testbook.com For this compound, the rotation around the C2-C3 bond is of particular interest as it determines the relative positioning of the two phenyl groups, the carboxyl group, and the methyl group. These different arrangements, or conformers, can have significantly different energies and, therefore, different populations at equilibrium.

The conformation of a molecule can have a profound influence on its reactivity and selectivity. libretexts.org The spatial arrangement of functional groups dictates their accessibility to reagents and their orientation during a reaction's transition state. For example, in intramolecular cyclization reactions, only conformers where the reacting groups are in close proximity can lead to the product. testbook.com A study on threo-2,3,4-triphenylbutyric acid demonstrated that a specific conformer is required for successful intramolecular electrophilic aromatic substitution to occur. testbook.com This principle directly applies to this compound, where its conformational equilibrium would be a key factor in determining the outcome of such reactions.

Chemical Reactivity and Derivatization Studies of 2,3 Diphenyl Butyric Acid

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of 2,3-diphenylbutyric acid and its analogs is a key site for derivatization, primarily through esterification and amidation reactions. These transformations are fundamental in modifying the compound's properties and for synthesizing more complex molecules.

Esterification:

Esterification of phenyl-substituted butyric acids can be achieved using various methods. For instance, 4-phenylbutyric acid has been successfully esterified with a range of alcohols using N-butyl-2,4-dinitro-anilinium p-toluenesulfonate as a catalyst. nih.gov This method has proven effective for primary alcohols like 1-octanol, yielding over 99% conversion to the corresponding ester. nih.gov However, the reaction with more volatile alcohols like methanol (B129727) can result in lower isolated yields due to the volatility of both the alcohol and the resulting ester product. nih.gov The reaction conditions, such as the choice of solvent and temperature, play a crucial role in the efficiency of the esterification process. nih.gov

Amidation:

Amidation of phenyl-substituted butyric acids is a widely studied reaction. The direct condensation of a carboxylic acid and an amine to form an amide is a key transformation in organic synthesis. Catalytic systems, such as those based on boronic acids, have been developed to facilitate this reaction under milder conditions. For example, the amidation of 2-phenylbutyric acid with benzylamine (B48309) can be efficiently catalyzed by a cooperative system of a boronic acid and a nucleophilic additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). rsc.org This approach has been shown to be effective for a variety of amines, including sterically hindered secondary amines and less nucleophilic anilines. rsc.org

Enzymatic methods also offer a green and efficient route for amidation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been employed to catalyze the direct amidation of carboxylic acids with amines in organic solvents. nih.gov This biocatalytic approach often results in high conversions and yields under mild reaction conditions, minimizing the need for extensive purification. nih.gov

Table 1: Examples of Esterification and Amidation Reactions of Phenylbutyric Acid Analogs

| Reaction Type | Carboxylic Acid | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | 4-Phenylbutyric acid | 1-Octanol | N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate, isooctane, reflux | Octyl 4-phenylbutyrate | 92% (isolated) | nih.gov |

| Esterification | 4-Phenylbutyric acid | Methanol | N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate, isooctane | Methyl 4-phenylbutyrate | 72% (isolated) | nih.gov |

| Amidation | 2-Phenylbutyric acid | Benzylamine | Boronic acid 2 / DMAPO, fluorobenzene, reflux | N-Benzyl-2-phenylbutyramide | 99% | rsc.org |

| Amidation | Various carboxylic acids | Various amines | Candida antarctica lipase B (CALB), cyclopentyl methyl ether, 60 °C | Various amides | >90% | nih.gov |

Transformations at the Stereogenic Centers of the Butyl Chain

The two adjacent stereogenic centers in 2,3-diphenylbutyric acid make it a valuable scaffold for asymmetric synthesis. Controlling the stereochemistry at these centers is crucial for the synthesis of optically pure compounds.

Methods for the stereoselective synthesis of related structures, such as β-methylphenylalanine, have been developed. One approach involves using a chiral auxiliary derived from D-phenylalanine attached to S-(+)-3-phenylbutyric acid. renyi.hu This allows for the stereocontrolled introduction of a functional group at the α-position. renyi.hu

Enzymatic resolution is another powerful technique for separating enantiomers of phenylbutyric acid derivatives. For instance, lipases can be used for the stereoselective hydrolysis of racemic 2-phenylbutyrate esters to produce optically pure (S)-2-phenylbutyric acid. google.com The efficiency of this resolution can be enhanced by the addition of cyclodextrin (B1172386) derivatives to the reaction medium. google.com

Cyclization Reactions and Ring Formation Derived from 2,3-Diphenyl-butyric Acid Analogues

The aromatic rings and the flexible butyric acid chain in 2,3-diphenylbutyric acid and its derivatives allow for various cyclization reactions, leading to the formation of new ring systems.

Intramolecular Friedel-Crafts reactions are a common strategy for forming cyclic ketones from aryl-substituted carboxylic acids. For example, 4-phenylbutyric acid can undergo intramolecular acylation to form α-tetralone. researchgate.net This type of reaction is typically promoted by a Lewis acid or a strong protic acid, such as polyphosphoric acid (PPA). researchgate.netmasterorganicchemistry.com The success of these cyclizations often depends on the chain length, with the formation of six-membered rings being generally favored over five- or seven-membered rings. masterorganicchemistry.com

A related process involves the cyclization of γ-butyrolactone derivatives. For instance, 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone can react with benzene (B151609) in a Friedel-Crafts type reaction to form 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. google.com

Derivatives of 2,3-diphenylbutyric acid can serve as precursors for the synthesis of more complex polycyclic structures. For example, acid-catalyzed cyclization of tetrahydroindolinones bearing tethered heteroaromatic rings can lead to the formation of tetracyclic lactam skeletons. nih.gov The outcome of these reactions is influenced by factors such as the nature and position of the tethered ring and the reaction conditions. nih.gov

Intramolecular Electrophilic Aromatic Substitution Reactions

Reductive Transformations of this compound Derivatives

The carboxylic acid group of 2,3-diphenylbutyric acid and its analogs can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). vulcanchem.com The resulting diols are versatile intermediates for further synthetic modifications. For example, the reduction of ketone intermediates to secondary alcohols using reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) is a critical step in certain synthetic pathways leading to cyclic ethers.

Oxidative Degradation Pathways for Structural Elucidation

Oxidative degradation has been a valuable tool for determining the structure of complex natural products containing phenylbutyric acid moieties. A notable example is the elucidation of the interflavan linkage in procyanidin (B600670) B2. nih.govmdpi.com Through a series of chemical modifications including protection, deoxygenation, and finally, selective oxidation, a derivative of procyanidin B2 was degraded to (R)-(-)-2,4-diphenylbutyric acid. nih.gov This allowed for the unambiguous assignment of the stereochemistry of the linkage. The key oxidative step involved the use of sodium periodate (B1199274) and ruthenium trichloride (B1173362) (NaIO₄/RuCl₃). nih.gov

In the field of metabolomics, oxidative cleavage is used to analyze complex molecules. For instance, microcystins, a class of toxins, can be oxidized to produce 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB). researchgate.netrsc.org The quantification of MMPB serves as a method for determining the total concentration of microcystins in a sample. researchgate.net

Role of 2,3 Diphenyl Butyric Acid Derivatives in Advanced Organic Synthesis

Chiral Building Blocks in Natural Product Synthesis

Chiral building blocks are fundamental components in the total synthesis of natural products, where precise control of stereochemistry is paramount. Derivatives of carboxylic acids, including those with structures analogous to 2,3-diphenyl-butyric acid, serve as essential starting materials or intermediates. cymitquimica.com While specific examples detailing the direct use of this compound in the synthesis of a named natural product are not widely documented in prominent literature, the principles of chiral pool synthesis often employ molecules with similar structural motifs. For instance, isoxazolines, which are key intermediates in the synthesis of natural products like Acivicin, are generated from 1,3-dipolar cycloaddition reactions where derivatives of acids can be involved. etsu.edu The synthesis of complex molecules often relies on a library of chiral precursors, such as amino alcohols and various carboxylic acids, to construct the target molecule with the correct stereochemistry. aksci.com The utility of a chiral building block like this compound would lie in its ability to introduce a specific diphenyl-substituted stereogenic center into a larger, more complex molecular architecture.

Precursors for Optically Active Compounds in Materials Science

Optically active compounds are crucial in materials science for applications in electronics, optics, and polymer science. The synthesis of optically active polymers, in particular, has gained significant attention due to their potential to form unique macromolecular architectures like helical structures. expresspolymlett.com These materials are often created through the polymerization of chiral monomers.

Derivatives of this compound serve as valuable precursors in this field. For example, research into chiral dopants for nematic liquid crystals has utilized derivatives of the closely related 2-phenylpropanoic acid. oup.com These studies demonstrate that the molecular structure of the chiral dopant, including the nature of its terminal groups and core, significantly influences properties like the helical twisting power (HTP). One such derivative, (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one, exhibited a notably large HTP value of 20.4 µm⁻¹. oup.com

Furthermore, the synthesis of low-bandgap alternating copolymers for polymer solar cells has incorporated quinoxaline (B1680401) derivatives, which can be synthesized from precursors like 5,8-dibromo-2,3-diphenylquinoxaline. sci-hub.se The planar nature and electronic properties of these building blocks are critical for enhancing molecular packing and charge carrier mobility, which in turn improves the power conversion efficiency of the solar cell devices. sci-hub.se The development of such advanced materials often begins with fundamental chiral molecules whose structures can be systematically modified to tune the final properties of the polymer or liquid crystal. expresspolymlett.comrsc.org

Table 1: Examples of Diphenyl-Containing Precursors in Materials Science

| Precursor/Monomer Derivative | Application | Key Finding/Property |

| (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one | Chiral dopant for nematic liquid crystals | Exhibited a high Helical Twisting Power (HTP) of 20.4 µm⁻¹. oup.com |

| 5,8-Dithien-2-yl-2,3-diphenylquinoxaline | Building block for low-bandgap copolymers | Used in polymer solar cells to create materials with tunable electronic properties and broad light absorption. sci-hub.se |

| Planar Phthalimide-based Monomer | Asymmetric polymerization | Produces an optically active polymer with a stable 4₁-helical structure in solution. rsc.org |

Development of Chiral Ligands for Asymmetric Catalysis

One of the most significant applications of chiral molecules derived from structures like this compound is in the field of asymmetric catalysis. Chiral ligands are used to coordinate with a metal center, creating a chiral catalyst that can direct a chemical reaction to produce one enantiomer of the product in excess over the other. The design of effective ligands is a cornerstone of modern organic synthesis.

The diphenyl-substituted structural motif is a common feature in many successful chiral ligands. nih.gov Ligands are often synthesized in a modular fashion, allowing for systematic variation of their steric and electronic properties to optimize performance for a specific reaction. diva-portal.org For example, PHOX ligands (phosphine-oxazolines) are a versatile class that can be tailored by preparing them from various amino alcohols. nih.gov

Derivatives of diphenyl-containing acids and amines have been successfully used to create ligands for a range of catalytic reactions, including:

Asymmetric Hydrogenation : Iridium catalysts with modular phosphine-oxazoline ligands have been used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving high yields and enantiomeric excesses (ee). rsc.org

Allylic Amination : Palladium-catalyzed asymmetric allylic amination of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) has been achieved with high enantioselectivity using P,olefin-type chiral ligands that possess axial chirality. beilstein-journals.org

Enantioselective Reduction : Chiral Ru(II) complexes bearing ligands derived from D/L-phenylalanine have proven to be efficient catalysts for the enantioselective reduction of pro-chiral ketones, yielding chiral alcohols with up to 99% conversion and 99% ee. rsc.org

Table 2: Performance of Catalysts with Diphenyl-Containing Chiral Ligands

| Reaction Type | Substrate | Catalyst/Ligand System | Enantiomeric Excess (ee) | Yield/Conversion |

| Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid | (E)-2-methyl-3-phenylacrylic acid | [Ir(L)COD]BArF complex | 97% ee | 98% yield |

| Asymmetric Allylic Amination | 1,3-diphenyl-2-propenyl acetate | Pd-catalyst with (aR)-(−)-6 ligand | Up to 95% ee | Good yield |

| Enantioselective Reduction of Ketones | Acetophenone | Ru(II)-p-cymene with L3 ligand | 99% ee | 99% conversion |

Intermediates in the Synthesis of Complex Organic Frameworks

Complex organic frameworks, particularly Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic molecules. mdpi.commdpi.com These materials are of immense interest for applications in gas storage, separation, catalysis, and drug delivery due to their high porosity and tunable structures. mdpi.comnih.gov

The organic linkers are a critical component of MOFs, as their geometry, length, and functionality dictate the topology and properties of the final framework. scirp.orgbeilstein-journals.org Typically, these linkers are rigid molecules with at least two coordination sites, such as dicarboxylic or tricarboxylic acids (e.g., terephthalic acid, trimesic acid). mdpi.comrsc.org

While this compound itself is a monocarboxylic acid and thus not a typical linker for forming extended 3D frameworks, its derivatives could potentially be used in several ways. A dicarboxylic acid analogue of this compound could serve as a chiral linker to construct homochiral MOFs. Such frameworks are valuable for enantioselective separation and catalysis. Alternatively, the acid could be used to functionalize a pre-existing framework or to act as a modulator during MOF synthesis to control crystal growth. In a novel approach, secondary building units (SBUs) of existing MOFs can be chemically extracted and then re-used with new linkers to build entirely new frameworks, a process that could potentially employ functionalized derivatives of complex acids. nih.gov

Advanced Characterization and Spectroscopic Analysis of 2,3 Diphenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation of 2,3-diphenyl-butyric acid. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl groups, the two methine (CH) protons on the butyric acid backbone, and the terminal methyl (CH₃) protons. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, though its position can be concentration-dependent and it may exchange with deuterated solvents. sigmaaldrich.com

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. nih.gov Key signals include the carbonyl carbon of the carboxylic acid, the two methine carbons, the methyl carbon, and the various carbons of the two phenyl rings (both the substituted and unsubstituted positions).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 (broad s) |

| Aromatic C-H | 7.0 - 7.5 (m) | |

| C(2)-H | ~3.8 (m) | |

| C(3)-H | ~3.4 (m) | |

| -CH₃ | ~1.2 (d) | |

| ¹³C | C=O | ~175 - 180 |

| Aromatic C (substituted) | ~135 - 142 | |

| Aromatic C-H | ~126 - 129 | |

| C(2) & C(3) | ~45 - 60 | |

| -CH₃ | ~15 - 20 |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions. sigmaaldrich.comucsb.edu

2D NMR Techniques for Connectivity and Stereochemistry Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.orgoxinst.com For this compound, cross-peaks would be expected between the C(2)-H and C(3)-H protons, and between the C(3)-H proton and the C(4)-H₃ protons. This confirms the sequence of the aliphatic backbone. libretexts.orguzh.ch

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the C(2)-H signal to the C(2) signal, the C(3)-H to C(3), the methyl protons to the methyl carbon, and the aromatic protons to their respective carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing insights into the molecule's stereochemistry. For this compound, which has two chiral centers (C2 and C3), NOESY can help determine the relative configuration (syn or anti) of the two phenyl groups by observing spatial correlations between the C(2)-H and C(3)-H protons.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com The calculated exact mass for this compound (C₁₆H₁₆O₂) is 240.11503 Da. HRMS analysis can confirm this composition, distinguishing it from other potential compounds with the same nominal mass. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₂ |

| Calculated Exact Mass | 240.11503 Da |

| Common Adducts ([M+H]⁺, [M+Na]⁺) | 241.12231 Da, 263.10427 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for identifying and quantifying components in a mixture. shimadzu.com For a compound like this compound, a derivatization step, such as silylation, is often employed to increase its volatility for GC analysis. sigmaaldrich.com

The mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov Key fragmentation pathways for this compound would likely include the loss of a carboxylic acid group, cleavage of the bond between C2 and C3, and the formation of stable benzyl (B1604629) or tropylium (B1234903) ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. mdpi.com It is particularly useful for identifying functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. libretexts.org For this compound, the UV-Vis spectrum is dominated by the π → π* transitions of the two phenyl rings. researchgate.netmsu.edu The presence of the benzene (B151609) rings results in characteristic absorption bands, typically below 300 nm. sapub.org

Table 3: Key Spectroscopic Data from IR and UV-Vis Analysis

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic & Aliphatic) | 2850 - 3100 | |

| C=O stretch (Carboxylic Acid) | ~1700 (strong) | |

| C=C stretch (Aromatic) | 1450 - 1600 | |

| UV-Vis | π → π* transition (Benzene ring) | ~250 - 270 nm |

| n → π* transition (Carbonyl) | Weak, may be obscured |

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric composition of chiral compounds is a critical aspect of stereoselective synthesis and pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) stands out as a primary and versatile technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.). The separation can be achieved through two main strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase.

For carboxylic acids like this compound, chiral HPLC methods provide the necessary resolution to distinguish between the (R)- and (S)-enantiomers. The underlying principle of chiral recognition in HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These complexes possess different association constants, leading to different retention times on the chromatographic column and thus, separation.

Research Findings on Structurally Related Compounds

While specific research detailing the chiral HPLC separation of this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally analogous compounds. Research on β-substituted-2-phenylpropionic acids, such as the closely related 2,3-diphenylpropionic acid, provides a strong foundation for developing a separation method for this compound.

A notable study demonstrated the successful enantioseparation of several racemic β-substituted-2-phenylpropionic acids using a conventional achiral ODS (octadecylsilane) C18 column with a chiral mobile phase additive. nih.gov This approach is advantageous due to its cost-effectiveness and wider applicability compared to methods requiring expensive chiral stationary phases. nih.gov In this study, hydroxypropyl-β-cyclodextrin (HP-β-CD) was employed as the chiral selector in the mobile phase. nih.gov

The separation mechanism involves the inclusion of the enantiomers into the hydrophobic cavity of the cyclodextrin (B1172386), forming diastereomeric host-guest complexes. The differing stability of these complexes for each enantiomer results in their differential partitioning between the mobile and stationary phases, leading to separation.

The study investigated various parameters influencing the separation, including the type of organic modifier in the mobile phase, the concentration of the chiral additive, and the pH of the buffer. For 2,3-diphenylpropionic acid, a mobile phase composed of methanol (B129727) and a 0.5% triethylamine (B128534) acetate (B1210297) buffer at pH 3.0, containing 25 mmol L⁻¹ of HP-β-CD, was found to be effective. nih.gov A baseline separation of the enantiomers was achieved, allowing for their quantification. nih.gov

The findings from this research on 2,3-diphenylpropionic acid suggest that a similar HPLC method could be a viable starting point for the enantiomeric excess determination of this compound, likely requiring minor optimization of the chromatographic conditions to account for the additional methyl group.

Illustrative Chromatographic Conditions for a Related Compound

The following table outlines the optimized HPLC conditions reported for the enantioseparation of the structurally similar compound, 2,3-diphenylpropionic acid, which can serve as a model for the analysis of this compound. nih.gov

| Parameter | Condition |

| Column | Shimpak CLC-ODS (C18, achiral) |

| Mobile Phase | Methanol / 0.5% Triethylamine Acetate Buffer (pH 3.0) (40:60, v/v) |

| Chiral Selector | 25 mmol L⁻¹ Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Flow Rate | 1.0 mL min⁻¹ |

| Detection | UV at 254 nm |

| Column Temperature | 25°C |

Computational Chemistry and Theoretical Studies of 2,3 Diphenyl Butyric Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. In the context of 2,3-diphenyl-butyric acid, DFT calculations have been employed to understand its formation. For instance, in a study on the hydrocarboxylation of alkenes to produce carboxylic acids, DFT calculations were performed using the Gaussian16 software package. rsc.org The study utilized the ω-B97XD functional, which is known for its good performance with non-covalent interactions. rsc.org

These calculations are essential for finding the minimum energy structure of the molecule, which corresponds to its most stable three-dimensional arrangement. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. This information is fundamental, as the geometry of the molecule dictates its steric and electronic properties, influencing its reactivity and spectroscopic behavior. While detailed tables of the optimized geometry for this compound are not broadly published, the general approach involves minimizing the energy of the system to predict these structural characteristics.

Table 1: Representative DFT Functionals for Organic Molecule Calculations

| Functional | Type | Common Applications |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, widely used for geometries and frequencies. nih.gov |

| ω-B97XD | Range-separated Hybrid | Good for non-covalent interactions, thermochemistry, and kinetics. rsc.org |

| M06-2X | Hybrid Meta-GGA | Broad applicability, especially for main-group thermochemistry and kinetics. mdpi.com |

Molecular Orbital Analysis: HOMO/LUMO Energy Levels and Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the kinetic stability and chemical reactivity of a molecule. nih.govirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. mdpi.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; ability to donate electrons. mdpi.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; ability to accept electrons. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and optical properties. nih.gov |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP. nih.gov The calculated shifts are typically compared to an internal standard (e.g., Tetramethylsilane, TMS) and can be scaled to better match experimental values. nih.gov For this compound, experimental ¹H NMR data has been reported, showing distinct signals for the different diastereomers. rsc.org A computational study would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry to predict the chemical shifts, aiding in the assignment of these experimental signals.

UV-Vis Absorption: The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with its phenyl rings.

While specific, dedicated computational studies predicting the full spectroscopic profile of this compound are not widely documented, the methodologies are standard practice in chemical research. nih.govschrodinger.com

Conformational Landscape Exploration and Energy Minimization Studies

This compound has multiple rotatable bonds and two stereocenters, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable spatial arrangements (conformers or rotamers) and determine their relative energies. wikipedia.org

The molecule exists as diastereomers (e.g., threo and erythro). testbook.comnih.gov Within each diastereomer, rotation around the C2-C3 bond and the bonds connecting the phenyl groups to the backbone gives rise to numerous conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance (e.g., repulsion between the bulky phenyl groups) and stabilizing electronic interactions. maricopa.edu

Computational exploration involves systematically rotating key dihedral angles and performing energy minimization for each resulting structure. This "grid search" or more sophisticated molecular dynamics simulations can map the potential energy surface. mdpi.com The results identify the global minimum energy conformer (the most stable structure) and other low-energy conformers that may exist in equilibrium. Understanding the preferred conformation is critical as it dictates which functional groups are exposed and available for reaction. Although studies have been conducted on the conformational preferences of related molecules like 2,3-difluorobutane (B14755600) southampton.ac.uk and various diphenyl-substituted acids researchgate.net, a comprehensive public analysis specifically for this compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing a step-by-step view of how reactants are converted into products. smu.edusciforum.net This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers.

For this compound, computational methods have been applied to understand its synthesis via the caesium fluoride-mediated hydrocarboxylation of stilbene (B7821643) with CO₂. rsc.org In that study, DFT calculations (using the ω-B97XD functional) were used to model the reaction pathway. rsc.org Such an analysis helps to identify the rate-determining step, understand the role of catalysts and reagents, and explain the observed stereoselectivity of the reaction. The process typically involves calculating the energies of reactants, intermediates, transition states, and products, and connecting them via Intrinsic Reaction Coordinate (IRC) calculations to ensure the located transition state smoothly connects the intended reactant and product. ias.ac.in This provides a detailed picture of the energy profile of the reaction, offering insights that are often difficult to obtain through experimental means alone. mdpi.com

Historical Perspective and Future Directions in Diphenylbutyric Acid Research

Early Investigations into Diphenyl-Substituted Butyric Acids

The initial explorations into diphenyl-substituted butyric acids were rooted in the fundamental reaction mechanisms being established in the early to mid-20th century. While specific early reports on the synthesis of 2,3-diphenyl-butyric acid are not extensively documented, the methods of the era provide a clear indication of how such compounds were first prepared. The primary strategies involved the construction of the carbon skeleton followed by functional group manipulations.

Key early synthetic approaches would have included:

Reduction of Keto-Acid Precursors: A common and powerful method involved the synthesis of a keto-acid, such as a β-keto ester, followed by its reduction. For instance, the Clemmensen reduction was a well-established method for converting ketones to methylene (B1212753) groups under acidic conditions, a technique used for preparing related structures like γ-phenylbutyric acid from β-benzoylpropionic acid. orgsyn.org

Grignard and Related Organometallic Reactions: The reaction of an ester, like ethyl phenylacetate, with a benzylmagnesium halide Grignard reagent would have been a plausible, though potentially low-yielding, route to creating the diphenyl-substituted carbon backbone.

Use as Synthetic Intermediates: Beyond their initial synthesis, diphenyl-substituted butanoic acids were recognized for their utility as intermediates in constructing more complex molecular architectures. For example, historical synthetic routes to 3-aryl-1-methylnaphthalenes involved the intramolecular cyclization of appropriately substituted 3,4-diphenylbutanoic acid derivatives, demonstrating their role as building blocks for polycyclic aromatic systems. richmond.edu

These early investigations were primarily focused on achieving the synthesis of the molecular structure itself, with the separation and control of stereoisomers being a significant subsequent challenge.

Evolution of Stereoselective Synthetic Methodologies

The this compound molecule possesses two chiral centers (at carbons C2 and C3), meaning it can exist as four distinct stereoisomers: a pair of enantiomers with the erythro relative configuration and a pair with the threo relative configuration. The evolution of synthetic methods to selectively produce a single desired stereoisomer from this possible set of four is a hallmark of modern organic chemistry. saskoer.ca

The progression of these methodologies can be categorized into several key phases:

Diastereoselective Substrate Control: Initial advances focused on controlling the relative stereochemistry (erythro vs. threo). This is often achieved through the diastereoselective reduction of a precursor ketone, such as an ethyl 2,3-diphenyl-3-oxobutanoate. The choice of reducing agent dictates the outcome. Bulky reducing agents like L-Selectride® (lithium tri-sec-butylborohydride) often lead to high diastereoselectivity by favoring attack from the less sterically hindered face of the ketone. nih.govclockss.org In contrast, smaller reducing agents like sodium borohydride (B1222165) may show lower selectivity or favor the opposite diastereomer, particularly if chelation control is possible. bham.ac.ukrsc.org

Chiral Auxiliaries: A major leap forward was the use of chiral auxiliaries. In this approach, an enantiomerically pure molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the new stereocenter(s) are set, the auxiliary is removed. For the synthesis of chiral acids, auxiliaries derived from natural products like (S)-proline or synthetic molecules like cis-1-amino-2-indanol have proven effective. nih.govrsc.org This strategy allows for the creation of a specific enantiomer by physically blocking one reaction pathway.

Asymmetric Catalysis: The most advanced and efficient approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This avoids the stoichiometric use and subsequent removal of a chiral auxiliary. For reactions like the asymmetric hydrogenation of a suitable unsaturated precursor to this compound, chiral transition-metal catalysts (e.g., those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) are the state of the art. nih.gov More recently, organocatalysis using chiral Brønsted acids, such as chiral phosphoric acids, has emerged as a powerful tool for controlling stereoselectivity in a variety of transformations. rsc.orgchemrxiv.org

The following table provides an interactive overview of these evolving strategies.

| Methodology | Key Reagents/Concept | Primary Outcome | Illustrative Example System |

|---|---|---|---|

| Diastereoselective Reduction | Bulky hydride reagents (e.g., L-Selectride®) vs. smaller reagents (e.g., NaBH₄) | Control of relative stereochemistry (Diastereoselectivity) | Reduction of γ-keto amides or esters clockss.org |

| Chiral Auxiliary Control | (S)-Proline esters, cis-1-Arylsulfonamido-2-indanols | Control of absolute stereochemistry (Enantioselectivity) | Asymmetric reduction of α-keto esters nih.govrsc.org |

| Asymmetric Catalysis | Chiral Rh(I)-phosphine complexes; Chiral Phosphoric Acids (CPAs) | Catalytic control of absolute stereochemistry | Asymmetric hydrogenation of enamides; Asymmetric multicomponent reactions nih.govrsc.org |

Emerging Research Areas and Potential Applications in Advanced Organic Chemistry

While not a widely commercialized compound, this compound and its derivatives are valuable as specialized chiral building blocks and molecular scaffolds in modern organic synthesis. sigmaaldrich.com Their rigid, sterically defined structures make them useful for constructing complex and highly functionalized molecules.

Emerging research and potential applications include:

Precursors to Complex Scaffolds: The inherent structure of diphenyl-substituted butyric acids makes them ideal precursors for creating larger, rigid systems through intramolecular reactions. As demonstrated in early work, cyclization reactions can convert these linear acids into polycyclic aromatic compounds. richmond.edu This concept continues to be relevant in the synthesis of novel materials and complex natural product analogs.

Development of Fluorinated Analogs: The strategic incorporation of fluorine atoms into organic molecules is a major theme in modern medicinal chemistry and materials science. Recent research has explored the synthesis of fluorinated diphenyl-butanoic acids. For example, an electrochemical method was recently developed for synthesizing 4,4-difluoro-2,2-diphenylbutanoic acid. acs.org This points toward a research trend of using molecules like this compound as a template for creating novel fluorinated building blocks with unique electronic and biological properties.

Chiral Scaffolds in Peptidomimetics: Non-natural amino acids and their derivatives are crucial for designing peptidomimetics—molecules that mimic the structure of peptides but have enhanced stability or activity. researchgate.net The this compound backbone, when appropriately functionalized with amino groups, can serve as a constrained, chiral scaffold to control the three-dimensional shape of a synthetic peptide, a critical factor in drug design.

In essence, the future of this compound research lies in its application as a sophisticated, modifiable building block. Its value is not as an end-product itself, but as a starting point for the stereoselective synthesis of advanced materials, complex molecular probes, and potential therapeutic agents.

Q & A

Q. How can stereoselective synthesis of this compound be optimized for high enantiomeric excess?

- Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation or enantioselective organocatalysis. Monitor reaction progress with chiral HPLC or polarimetry. Computational modeling (e.g., DFT) predicts transition states to refine catalyst design. Recent advances in 3,5-Difluoro-2-hydroxybenzoic acid synthesis highlight the role of steric hindrance in enantiocontrol .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Standardize assay conditions (e.g., pH, solvent, cell lines) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to cross-validate results. Investigate temporal effects: compound stability under assay conditions (e.g., degradation kinetics via LC-MS) may explain discrepancies, as seen in studies of 3-(3,5-Dimethylphenyl)phenylacetic acid .

Q. How can degradation pathways of this compound be analyzed to improve formulation stability?

- Answer : Conduct accelerated stability studies (40°C/75% RH) and identify degradation products via LC-MS/MS. Oxidative degradation is common in phenyl-substituted acids; adding antioxidants (e.g., BHT) or using inert atmospheres during storage may mitigate this. Compare with degradation profiles of 3-Phenylbutyric acid derivatives for mechanistic insights .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery?

- Answer : Use QSPR models to estimate logP, solubility, and pKa. Molecular dynamics simulations assess membrane permeability. Docking studies with target proteins (e.g., PPAR-γ) guide structural modifications. Public databases like PubChem and DSSTox provide reference data for validation .

Methodological Notes

- Synthesis Optimization : Balance steric and electronic effects during coupling reactions; substituent positions on phenyl rings (e.g., meta vs. para) significantly impact reactivity .

- Data Reproducibility : Document batch-specific impurities (e.g., residual catalysts) that may influence biological assays. Collaborative studies using shared reference standards enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products